3,6-dioxocyclohexa-1,4-diene-1-sulfonicAcid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-dioxocyclohexa-1,4-diene-1-sulfonicAcid is a chemical compound with the molecular formula C6H4O5S . It is a cyclohexadiene derivative that contains a sulfonic acid group and two carbonyl groups . This compound is known for its unique structure and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,6-dioxocyclohexa-1,4-diene-1-sulfonicAcid can be synthesized through several methods. One common approach involves the sulfonation of 1,4-cyclohexadiene followed by oxidation to introduce the carbonyl groups . The reaction conditions typically involve the use of strong acids such as sulfuric acid and oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-dioxocyclohexa-1,4-diene-1-sulfonicAcid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex sulfonic acid derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, hydroxylated cyclohexadienes, and substituted cyclohexadiene compounds .
Wissenschaftliche Forschungsanwendungen
3,6-dioxocyclohexa-1,4-diene-1-sulfonicAcid has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in organic synthesis, enabling the preparation of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,6-dioxocyclohexa-1,4-diene-1-sulfonicAcid involves its interaction with various molecular targets. The sulfonic acid group and carbonyl groups play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, affecting biological pathways and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Sulfo-1,4-benzoquinone: Similar in structure but differs in the position of the sulfonic acid group.
1,4-Benzoquinone: Lacks the sulfonic acid group but shares the quinone structure.
Cyclohexadiene derivatives: Various derivatives with different functional groups.
Uniqueness
3,6-dioxocyclohexa-1,4-diene-1-sulfonicAcid is unique due to its combination of a sulfonic acid group and two carbonyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
877-19-0 |
---|---|
Molekularformel |
C6H4O5S |
Molekulargewicht |
188.16 g/mol |
IUPAC-Name |
3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid |
InChI |
InChI=1S/C6H4O5S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H,9,10,11) |
InChI-Schlüssel |
QOIXLGYJPBDQSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C(=CC1=O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.